Borane;2-methylpropan-2-amine
Description
Borane;2-methylpropan-2-amine (BTBA), also known as tert-butylamine borane complex (CAS: 7337-45-3), is a stable adduct formed between borane (BH₃) and 2-methylpropan-2-amine (tert-butylamine). Its molecular formula is C₄H₁₄BN, with a molecular weight of 86.97 g/mol . BTBA is a white crystalline solid with a melting point of 98–101°C and serves primarily as a reducing agent in organic synthesis. Its stability and controlled reactivity make it suitable for selective reductions in pharmaceuticals and fine chemical synthesis .
Properties
IUPAC Name |
borane;2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BH3/c1-4(2,3)5;/h5H2,1-3H3;1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFJEDWZQZKYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B.CC(C)(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14BN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Energy Storage
One of the prominent applications of borane;2-methylpropan-2-amine is in hydrogen storage . Amine-boranes can release hydrogen gas through thermal decomposition or catalytic processes, making them suitable for fuel cell applications. The compound can release up to three equivalents of hydrogen per molecule, which is beneficial for developing efficient hydrogen storage systems .
Case Study: Hydrogen Release Mechanism
Research indicates that borane-amines undergo dehydrocoupling reactions that facilitate the release of hydrogen. For instance, studies have shown that under specific catalytic conditions, this compound can decompose to yield hydrogen rapidly . This property positions it as a potential candidate for clean energy solutions.
Catalysis
This compound serves as an effective catalyst in various chemical reactions. Its ability to donate hydride ions makes it useful in reduction reactions, particularly in the synthesis of alcohols from carbonyl compounds.
Applications in Organic Synthesis
The compound has been utilized in:
- Reductive Amination : It acts as a reducing agent for amines and carbonyls, facilitating the formation of secondary and tertiary amines .
- Hydroboration Reactions : this compound can be used to add boron across alkenes, leading to the formation of organoboranes that are further convertible into alcohols or other functional groups .
Reductive Processes
The compound's role as a reducing agent extends beyond simple reductions. It has been employed in:
- Reductive Alkoxyamination : This process involves the introduction of alkoxy groups into amines, enhancing their functionality for further chemical transformations .
- Polyaminoboranes Synthesis : Dehydrocoupling reactions involving this compound have been explored for synthesizing polyaminoboranes, which have applications in materials science and nanotechnology .
Chemical Functionalization
This compound is also significant in the field of chemical functionalization :
- It can modify surfaces and create functionalized nanoparticles, which are crucial for drug delivery systems and catalysis .
Comparative Data Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Energy Storage | Hydrogen release from thermal decomposition | Up to 3 equivalents of H₂ released per molecule |
| Catalysis | Reductive amination and hydroboration | Effective in forming secondary/tertiary amines |
| Reductive Processes | Synthesis of polyaminoboranes | Facilitates formation of complex boron structures |
| Chemical Functionalization | Surface modification and nanoparticle synthesis | Enhances functionality for drug delivery |
Comparison with Similar Compounds
Methylamine Borane (MeAB)
Methylamine borane (MeAB, BH₃NH₂CH₃) is a simpler amine borane with a hydrogen storage capacity of 11.1% by weight . Its molecular weight is 44.85 g/mol , and it is a liquid at room temperature, facilitating handling in hydrogen storage systems. MeAB’s primary application lies in its ability to release hydrogen under mild conditions, making it a candidate for portable fuel cells. However, its lower thermal stability compared to BTBA limits high-temperature applications .
Ethylenediamine Bisborane (EDAB)
Ethylenediamine bisborane (EDAB, BH₃NH₂CH₂CH₂NH₂BH₃) is a diamine-borane complex with a hydrogen content of 11.4% . EDAB’s molecular formula is C₂H₁₄B₂N₂, and its molecular weight is 87.6 g/mol. It is notable for its cost-effectiveness, as ethylenediamine is an inexpensive precursor. EDAB’s dual borane groups enhance hydrogen density, making it a viable material for large-scale hydrogen storage systems and contributing to the hydrogen economy .
Comparative Analysis of Physicochemical Properties
| Property | BTBA | MeAB | EDAB |
|---|---|---|---|
| Molecular Formula | C₄H₁₄BN | BH₃NH₂CH₃ | C₂H₁₄B₂N₂ |
| Molecular Weight (g/mol) | 86.97 | 44.85 | 87.6 |
| Hydrogen Content (%) | Not specified | 11.1 | 11.4 |
| Melting Point (°C) | 98–101 | Liquid (N/A) | Not reported |
| Primary Application | Organic synthesis | Hydrogen storage | Hydrogen storage |
| Safety Profile | Toxic (R25, R21) | Insufficient data | Cost-effective, stable |
Key Observations :
- Hydrogen Storage : MeAB and EDAB outperform BTBA in hydrogen release capacity, with EDAB’s dual borane groups offering higher volumetric efficiency .
- Thermal Stability : BTBA’s higher melting point suggests greater thermal stability, advantageous for controlled reductions in synthesis .
- Cost: EDAB’s use of ethylenediamine makes it economically favorable over MeAB and BTBA for industrial hydrogen storage .
Preparation Methods
Process Overview
The most widely documented method involves reacting tert-butylammonium chloride (t-BuNH₃⁺Cl⁻) with sodium borohydride (NaBH₄) in an aprotic solvent. The general reaction is:
Key steps include:
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Suspension of the amine salt in a polar solvent such as 1,2-dimethoxyethane.
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Dropwise addition of NaBH₄ suspension at temperatures ≤20°C to minimize side reactions.
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Distillation of the solvent to isolate the crude product.
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Phase separation via aqueous alkali hydroxide (e.g., NaOH) to remove inorganic byproducts.
Example Syntheses
The patent DE19919894C1 provides two optimized protocols:
Table 1: Synthesis of TBAB from Trimethylamine Hydrochloride
| Parameter | Value |
|---|---|
| Starting material | Trimethylamine hydrochloride (60 g, 0.628 mol) |
| Solvent | 1,2-Dimethoxyethane (94 g) |
| NaBH₄ | 25 g (0.661 mol) |
| Reaction time | 24 hours |
| Yield | 90% |
| Purity (iodometry) | 98% |
| Melting point | 94°C |
Table 2: Synthesis from Dimethylamine Hydrochloride
| Parameter | Value |
|---|---|
| Starting material | Dimethylamine hydrochloride (125 g, 1.533 mol) |
| Solvent | 1,2-Dimethoxyethane (204 g) |
| NaBH₄ | 61 g (1.613 mol) |
| Reaction time | 24 hours |
| Yield | 85% |
| Purity | 99% |
| Melting point | 35°C |
These protocols highlight the importance of stoichiometric excess (1.05–1.07 equiv NaBH₄) and low-temperature conditions to suppress borane decomposition.
Solvent Selection and Reaction Conditions
The choice of solvent critically influences reaction efficiency. 1,2-Dimethoxyethane is preferred due to its ability to solubilize both amine salts and NaBH₄ while facilitating easy distillation. Alternatives like tetrahydrofuran (THF) are less effective, as they often require extended reaction times (e.g., 16 hours for poorly soluble precursors).
Key considerations :
-
Temperature control : Reactions conducted above 20°C risk exothermic decomposition of NaBH₄, leading to reduced yields.
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Moisture exclusion : Anhydrous conditions are essential to prevent hydrolysis of NaBH₄ to sodium borate.
Purification and Isolation Techniques
Post-reaction processing involves:
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Distillation : Removal of 1,2-dimethoxyethane under reduced pressure yields a residue containing TBAB and NaCl.
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Alkaline phase separation : Adding 5% aqueous NaOH induces biphasic separation, with TBAB partitioning into the organic phase.
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Crystallization : Cooling the organic phase to 0–5°C precipitates TBAB as high-purity crystals.
Table 3: Purification Outcomes
| Step | Outcome |
|---|---|
| Initial distillation | 95–98% solvent removal |
| NaOH wash | 99% NaCl elimination |
| Crystallization yield | 75–85% recovery |
Alternative Synthetic Approaches
While the NaBH₄ route dominates, niche methods include:
-
Transamination : Reacting preformed borane-ammonia (NH₃·BH₃) with tert-butylamine. However, this method suffers from low yields (≤40%) due to competing oligomerization.
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Ionic liquid-mediated synthesis : A 2025 study proposed using 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) to enhance reaction rates, though scalability remains unproven.
Industrial-Scale Production Considerations
Scaling the laboratory protocol requires:
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Continuous distillation systems to handle large solvent volumes.
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Crystallization reactors with precise temperature control to maximize yield.
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Waste management : Recycling NaCl byproduct for sodium hydroxide regeneration.
Table 4: Scalability Metrics
| Metric | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch size | 100 g | 10 kg |
| Yield | 85–90% | 80–85% |
| Purity | 98–99% | 95–97% |
Q & A
Basic Synthesis
Q: What are the standard methods for synthesizing Borane;2-methylpropan-2-amine, and how can reaction efficiency be optimized? A: The compound is typically prepared by reacting 2-methylpropan-2-amine (tert-butylamine) with borane complexes (e.g., borane-THF or borane-dimethyl sulfide) under inert conditions. Optimization involves controlling stoichiometry (1:1 molar ratio), temperature (0–25°C), and ensuring anhydrous conditions to prevent borane hydrolysis. Post-reaction, excess borane is quenched cautiously with methanol, followed by solvent evaporation under reduced pressure .
Advanced Synthesis
Q: How can alternative boron reagents influence reaction kinetics and yield in forming this compound? A: Reagents like borane-dimethyl sulfide (BMS) offer higher stability and reduced volatility compared to borane-THF, improving reproducibility. Mechanistic studies using kinetic isotope effects (KIE) or in-situ FTIR can monitor adduct formation. For example, BMS allows slower, controlled reactions, reducing side products like oligomeric boranes .
Basic Characterization
Q: Which spectroscopic techniques are essential for confirming the structure and purity of this compound? A: Key techniques include:
- 11B NMR : A singlet near δ 10–15 ppm confirms borane coordination.
- 1H NMR : Tert-butyl protons resonate at δ 1.0–1.2 ppm, while NH protons are typically absent due to B-N bond formation.
- IR Spectroscopy : B-H stretches appear at 2100–2500 cm⁻¹. Quantitative analysis via titration (e.g., with HCl) ensures purity .
Advanced Characterization
Q: How does X-ray crystallography resolve steric and electronic effects in Borane-amine adducts? A: Crystallographic data reveal bond lengths (B-N ~1.6 Å) and angles (N-B-H ~109°), highlighting steric hindrance from the tert-butyl group. Hirshfeld surface analysis can map intermolecular interactions, explaining solubility limitations or crystallinity variations .
Basic Reactivity
Q: What are common reactions involving this compound in organic synthesis? A: It serves as a mild reducing agent for ketones and aldehydes, proceeding via hydroboration-oxidation. For example, it reduces acetophenone to 1-phenylethanol with >90% yield in THF at 0°C. It also acts as a Lewis acid catalyst in Diels-Alder reactions .
Advanced Reactivity
Q: What side reactions dominate when this compound is exposed to protic solvents? A: Hydrolysis generates hydrogen gas and boric acid, while trace water induces oligomerization. Kinetic studies using gas chromatography (GC) or mass spectrometry (MS) can quantify decomposition pathways. Advanced mitigation includes molecular sieves or Schlenk-line techniques .
Basic Applications
Q: How is this compound utilized in asymmetric catalysis? A: The bulky tert-butyl group enhances enantioselectivity in reductions of α-chiral ketones. For instance, in the synthesis of (R)-1-phenylethanol, enantiomeric excess (ee) of >85% is achieved by optimizing solvent polarity and temperature .
Advanced Applications
Q: What role does this compound play in developing stimuli-responsive polymers? A: It initiates ring-opening polymerization of epoxides (e.g., propylene oxide) to form amine-terminated polyethers. These polymers exhibit pH-responsive behavior, studied via dynamic light scattering (DLS) and differential scanning calorimetry (DSC) .
Data Contradiction Analysis
Q: How can researchers resolve discrepancies in reported thermodynamic data (e.g., ΔH of formation) for this compound? A: Systematic reviews (Cochrane guidelines) should cross-validate data from multiple sources (NIST, PubChem) while controlling for purity (>98% via GC), measurement methods (calorimetry vs. computational), and solvent effects. Meta-analysis tools like RevMan can statistically harmonize outliers .
Experimental Design
Q: What statistical approaches are recommended for optimizing reaction conditions in Borane-amine adduct synthesis? A: Response Surface Methodology (RSM) with Box-Behnken designs evaluates variables (temperature, stoichiometry, solvent). For example, a 3-factor design with 15 runs can model yield maxima, validated via ANOVA (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
